5-iodo-3-(trifluoromethyl)-1H-pyrazole

Catalog No.
S3041941
CAS No.
1015780-53-6; 506-12-7
M.F
C4H2F3IN2
M. Wt
261.974
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-iodo-3-(trifluoromethyl)-1H-pyrazole

CAS Number

1015780-53-6; 506-12-7

Product Name

5-iodo-3-(trifluoromethyl)-1H-pyrazole

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C4H2F3IN2

Molecular Weight

261.974

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H,9,10)

InChI Key

YBXYQFSOMKXHDQ-UHFFFAOYSA-N

SMILES

C1=C(NN=C1I)C(F)(F)F

Solubility

not available

5-Iodo-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring with specific substituents: an iodine atom at the 5-position and a trifluoromethyl group at the 3-position. The presence of these functional groups significantly influences the compound's chemical properties, stability, and biological activity. The molecular formula for this compound is C4H2F3INC_4H_2F_3IN, and it has a molecular weight of approximately 261.97 g/mol .

The pyrazole structure is known for its versatility in medicinal chemistry, often serving as a scaffold for various biologically active compounds. The introduction of the iodine atom and trifluoromethyl group enhances its electrophilic character and lipophilicity, potentially increasing its reactivity in

, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, forming new compounds.
  • Reduction Reactions: The trifluoromethyl group may be reduced under specific conditions to yield different derivatives.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, leading to the formation of triazoles.
  • Oxidation Reactions: The iodine can also act as an oxidizing agent, facilitating further transformations .

These reactions are critical for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

The biological activity of 5-iodo-3-(trifluoromethyl)-1H-pyrazole is primarily attributed to its pyrazole core, which is prevalent in many pharmacologically active substances. Studies have indicated that compounds containing pyrazole rings exhibit a range of activities, including anti-inflammatory, analgesic, and antimicrobial effects. Specifically, the presence of the trifluoromethyl group can enhance metabolic stability and bioavailability, making it a valuable component in drug design .

In particular, derivatives of pyrazoles have been explored for their potential as inhibitors in various biochemical pathways, including those involved in cancer progression and inflammatory responses.

The synthesis of 5-iodo-3-(trifluoromethyl)-1H-pyrazole typically involves several key steps:

  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
  • Introduction of Iodine: Iodination can be performed using iodine or iodinating agents during or after the ring formation.
  • Trifluoromethylation: The trifluoromethyl group can be introduced via nucleophilic substitution or by using specialized reagents such as trifluoromethylating agents (e.g., trifluoromethyl sulfonium salts) under controlled conditions .

These methods allow for the efficient production of this compound while maintaining high purity levels.

5-Iodo-3-(trifluoromethyl)-1H-pyrazole has several applications across different fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of novel drugs targeting various diseases due to its biological activity.
  • Agricultural Chemicals: Compounds with similar structures have been explored for use as pesticides or herbicides.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic or thermal characteristics .

The versatility of this compound allows it to be utilized in multiple domains within chemical research and industry.

Interaction studies involving 5-iodo-3-(trifluoromethyl)-1H-pyrazole focus on its binding affinity to various biological targets. Research has shown that modifications on the pyrazole ring can significantly alter interactions with enzymes or receptors. For instance, studies on similar compounds indicate that electron-withdrawing groups like trifluoromethyl enhance binding interactions due to increased lipophilicity and improved molecular recognition capabilities .

Additionally, understanding these interactions helps in designing more effective analogs with improved pharmacological profiles.

Several compounds share structural similarities with 5-iodo-3-(trifluoromethyl)-1H-pyrazole. Below is a comparison highlighting their uniqueness:

Compound NameKey Differences
4-Iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleContains a methyl group instead of iodine at position 4.
4-Iodo-3,5-bis(trifluoromethyl)-1H-pyrazoleHas two trifluoromethyl groups enhancing electron-withdrawing properties.
3-(Difluoromethyl)-4-iodo-1H-pyrazoleLacks trifluoromethyl; contains only difluoro substituent.
4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazoleMethyl group at position 1 changes steric properties significantly.

These comparisons illustrate how variations in substituents can influence chemical reactivity and biological activity, showcasing the unique profile of 5-iodo-3-(trifluoromethyl)-1H-pyrazole among its peers .

The exploration of trifluoromethylated pyrazoles began in the mid-20th century, driven by the unique electronic and steric properties imparted by the trifluoromethyl (-CF₃) group. Early synthetic efforts focused on introducing -CF₃ into pyrazole rings via halide exchange reactions or direct fluorination, though these methods suffered from low yields and regioselectivity issues. A pivotal advancement occurred in the 1980s with the development of hydrazonoyl bromide precursors, enabling regiospecific cycloaddition reactions to generate 3-trifluoromethylpyrazoles. The incorporation of iodine into these systems, as seen in 5-iodo-3-(trifluoromethyl)-1H-pyrazole, emerged in the 2000s to exploit iodine’s versatility in cross-coupling reactions.

Significance in Heterocyclic and Medicinal Chemistry

This compound’s significance stems from three structural features:

  • Pyrazole Core: The 1,2-diazole ring provides a rigid scaffold for hydrogen bonding and π-π interactions.
  • Trifluoromethyl Group: The -CF₃ moiety enhances metabolic stability and lipophilicity, critical for drug bioavailability.
  • Iodine Substituent: The C-5 iodine atom serves as a synthetic handle for Suzuki-Miyaura and Ullmann couplings, enabling rapid diversification.

In medicinal chemistry, derivatives exhibit nanomolar affinity for kinase targets, with specific analogs showing promise as anti-inflammatory agents.

Research Evolution and Contemporary Significance

Recent advances include solvent-dependent oxidative aromatization protocols using MnO₂, which convert pyrazoline intermediates to 3-trifluoromethylpyrazoles with >90% yields. Contemporary studies focus on:

  • Regiocontrol: Achieving C-5 iodination without competing C-4 substitution.
  • Green Chemistry: Developing flow reactor systems to minimize waste in large-scale production.

Multidisciplinary Applications Overview

FieldApplicationKey Mechanism
Medicinal ChemistryKinase inhibitor developmentHalogen bonding with ATP-binding pockets
Materials ScienceLiquid crystal precursorsDipolar alignment via -CF₃ and iodine
CatalysisLigands for copper complexesN-coordination to metal centers

Regioselective Synthesis Approaches

Iodination-Trifluoromethylation Sequential Strategies

The sequential introduction of trifluoromethyl and iodine groups enables precise control over pyrazole functionalization. A foundational approach involves synthesizing 3-trifluoromethyl-1H-pyrazole precursors followed by regioselective iodination. For instance, 1-aryl-3-trifluoromethylpyrazoles undergo iodination at the 5-position using n-butyllithium and iodine, achieving yields up to 86% [2] [4]. The trifluoromethyl group’s electron-withdrawing nature directs metallation to the 5-position, facilitating selective iodine incorporation. This method contrasts with earlier routes that relied on pre-functionalized hydrazines or 1,3-dicarbonyl compounds, which often suffered from regioselectivity challenges [1] [6].

CAN-Mediated Iodination Techniques

Ceric ammonium nitrate (CAN) serves as a critical oxidant in regioselective iodination, particularly for 4-iodo derivatives. When 3-trifluoromethylpyrazoles are treated with CAN and iodine in acetonitrile, the 4-position is selectively iodinated via a radical mechanism [2] [6]. Although this method predominantly targets the 4-iodo isomer, it highlights the role of oxidizing agents in altering regiochemical outcomes. For example, CAN-generated iodine radicals preferentially attack the 4-position due to steric and electronic effects imposed by the trifluoromethyl group [2].

n-Butyllithium-Mediated Transformations for 5-Iodo Derivatives

Deprotonation of 3-trifluoromethylpyrazoles with n-butyllithium at −78°C generates a stabilized lithium intermediate at the 5-position, which reacts with iodine to yield 5-iodo derivatives exclusively [4] [6]. This method’s regioselectivity arises from the trifluoromethyl group’s strong inductive effect, which enhances the acidity of the 5-position proton. Optimized conditions (THF, −78°C to room temperature) afford 5-iodo-3-(trifluoromethyl)-1H-pyrazoles in 65–86% yields after chromatographic purification [4].

One-Pot Synthesis Protocols

Metal-Free Approaches

Transition-metal-free strategies have emerged for constructing trifluoromethylated pyrazole cores. Silver-catalyzed [3+2] cycloadditions between trifluorodiazoethane and dicyanoalkenes yield 3-trifluoromethylpyrazoles, which can subsequently undergo iodination [5]. While this method avoids precious metals, the iodination step typically requires separate optimization. Recent efforts explore in situ iodination using iodine monochloride (ICl) and lithium carbonate, though yields remain moderate (30–60%) for 4-iodo isomers [6].

Solvent-Switchable Reaction Systems

Solvent polarity significantly influences reaction pathways in one-pot syntheses. Polar aprotic solvents like dimethylformamide (DMF) favor cyclocondensation of hydrazines with 1,3-diketones, while nonpolar solvents (e.g., toluene) enhance iodination efficiency [1] [6]. For example, switching from DMF to dichloromethane during ICl-mediated iodination improves yields by minimizing side reactions [6].

Practical Synthetic Methods for Scale-Up

High-Yielding Methodologies

The n-butyllithium-iodine system demonstrates exceptional scalability, with isolated yields exceeding 80% for 5-iodo derivatives [4]. Key advantages include:

  • Short reaction times (4–6 hours).
  • Minimal byproduct formation.
  • Compatibility with diverse aryl and alkyl substituents [2] [4].

Industrial Production Considerations

Industrial adoption requires addressing:

  • Reagent Safety: n-Butyllithium’s pyrophoric nature necessitates specialized handling equipment.
  • Purification: Chromatography is replaced with crystallization or extraction for cost efficiency.
  • Solvent Recovery: THF and dichloromethane are recycled via distillation to reduce waste [4] [6].

Flow Chemistry Applications in Synthesis

While flow chemistry remains underexplored for 5-iodo-3-(trifluoromethyl)-1H-pyrazole, continuous systems could enhance:

  • Temperature Control: Precise maintenance of −78°C for metallation steps.
  • Mixing Efficiency: Rapid iodine quenching to prevent over-iodination.
  • Scalability: Steady-state production rates exceeding batch methods [2] [4].

C4 Position Modification Strategies

The C4 position of 5-iodo-3-(trifluoromethyl)-1H-pyrazole exhibits distinctive reactivity patterns that can be exploited for selective functionalization. Electrophilic iodination at the C4 position has been demonstrated using ceric ammonium nitrate (CAN) in combination with molecular iodine under reflux conditions in acetonitrile [1] [2]. This approach provides excellent regioselectivity (>90%) with yields ranging from 70-85%, as the C4 position represents the most nucleophilic site in trifluoromethyl-substituted pyrazoles.

Metal-catalyzed arylation at the C4 position can be achieved through palladium-catalyzed direct C-H activation protocols. The use of aryl bromides in combination with palladium catalysts and appropriate bases enables the introduction of diverse aryl substituents with good selectivity (80-90%) and moderate yields (60-80%) [1] [2]. The electronic properties of the trifluoromethyl group facilitate this transformation by modulating the electron density at the C4 position.

Halogenation followed by cross-coupling represents another viable strategy, where bromination using bromine in acetic acid provides a reactive intermediate that can undergo subsequent Suzuki-Miyaura or Sonogashira coupling reactions. This two-step approach offers high selectivity (>85%) and yields of 65-80%.

C5 Position Selective Transformations

The C5 position displays unique reactivity characteristics due to the enhanced acidity of the C5-H bond in trifluoromethyl-substituted pyrazoles. Lithiation followed by electrophile trapping represents the most effective method for C5 functionalization [1] [2]. Treatment with n-butyllithium at -78°C in tetrahydrofuran generates the corresponding lithium pyrazolide intermediate, which can be trapped with various electrophiles including molecular iodine, yielding 5-iodo derivatives with excellent selectivity (>95%) and high yields (80-95%).

Direct C-H functionalization protocols using palladium catalysis enable the introduction of aryl groups at the C5 position. These transformations typically require elevated temperatures (100-140°C) and specialized ligand systems such as XPhos or SPhos to achieve satisfactory yields (55-75%) with good selectivity (75-85%).

Deprotonation and alkylation procedures using lithium diisopropylamide (LDA) provide access to C5-alkylated derivatives. The acidic nature of the C5 proton facilitates deprotonation, and subsequent treatment with alkyl halides affords the desired products with high regioselectivity (>90%) and good yields (70-90%).

Electronic Effects on Regioselectivity

The regioselectivity of functionalization reactions is significantly influenced by the electronic properties of substituents present on the pyrazole ring [1]. Electron-withdrawing groups such as cyano and ester functionalities preferentially direct electrophilic attack to the C4 position, resulting in regioselectivity ratios of approximately 85:15 (C4:C5). This preference arises from the stabilization provided by these groups during electrophilic substitution.

Electron-donating substituents including methyl and methoxy groups exhibit the opposite effect, favoring C5 functionalization with ratios of approximately 20:80 (C4:C5). The increased electron density at C5 enhances its nucleophilicity and promotes electrophilic substitution at this position.

The trifluoromethyl group exhibits moderate electronic effects, typically resulting in relatively balanced regioselectivity ratios of approximately 55:45 (C4:C5). This balanced reactivity provides opportunities for selective functionalization through careful choice of reaction conditions and reagents.

Protection Strategies for N-H Bond

Ethoxyethyl Protection Group Utilization

The ethoxyethyl (EtOEt) protecting group has emerged as a valuable tool for temporarily masking the N-H functionality during synthetic transformations [3]. Introduction of the ethoxyethyl group is typically accomplished through reaction with ethyl vinyl ether in the presence of a catalytic amount of acid at elevated temperatures (40-50°C). This protection strategy enables subsequent functionalization reactions that would otherwise be incompatible with the free N-H group.

The stability of ethoxyethyl-protected pyrazoles is moderate, providing sufficient protection during most synthetic manipulations while remaining readily removable under mild acidic conditions. Treatment with trifluoroacetic acid or hydrochloric acid in organic solvents facilitates clean deprotection with regeneration of the parent pyrazole.

Synthetic applications of ethoxyethyl protection include enabling metal-catalyzed cross-coupling reactions, where the free N-H group might otherwise coordinate to the metal catalyst and inhibit the desired transformation. The protection also prevents unwanted N-alkylation reactions during C-functionalization procedures.

Protection Group Migration Phenomena

A unique aspect of ethoxyethyl protection in pyrazole chemistry is the observed migration of the protecting group between nitrogen atoms under certain reaction conditions [3]. This migration typically occurs through a dissociative mechanism involving protonation and subsequent re-attachment at the alternative nitrogen site.

Factors influencing migration include temperature, solvent polarity, and the presence of acid catalysts. Elevated temperatures and polar protic solvents generally promote migration, while aprotic solvents and lower temperatures tend to suppress this phenomenon.

Synthetic implications of protection group migration can be both advantageous and problematic. In some cases, migration provides access to regioisomeric products that would be difficult to obtain through direct synthesis. However, unwanted migration can lead to mixture formation and reduced synthetic efficiency.

Cross-Coupling Reactions

Sonogashira Cross-Coupling Applications

The Sonogashira reaction represents one of the most important cross-coupling methodologies for introducing alkynyl substituents into pyrazole derivatives [3]. Standard conditions employ palladium(II) bis(triphenylphosphine) dichloride as the catalyst in combination with copper(I) iodide as co-catalyst, utilizing terminal alkynes as coupling partners in the presence of an amine base.

Substrate scope encompasses a wide range of terminal alkynes, including phenylacetylene, alkyl-substituted alkynes, and functionalized acetylenic compounds. The 5-iodo position of 5-iodo-3-(trifluoromethyl)-1H-pyrazole serves as an excellent electrophilic partner, typically providing yields of 70-95% under optimized conditions.

Mechanistic considerations involve initial oxidative addition of the pyrazole iodide to the palladium(0) catalyst, followed by coordination and insertion of the terminal alkyne. The copper co-catalyst facilitates formation of the alkynyl-copper intermediate, which undergoes transmetallation with the palladium complex prior to reductive elimination.

Suzuki-Miyaura Coupling Methodologies

Suzuki-Miyaura coupling provides access to arylated pyrazole derivatives through reaction with boronic acids or boronate esters [1] [2]. Optimized catalyst systems include palladium(II) acetate in combination with bulky phosphine ligands such as XPhos or SPhos, operating under basic conditions with potassium carbonate or cesium carbonate as base.

Reaction scope encompasses electron-rich and electron-poor aryl boronic acids, heteroaryl boronic acids, and vinyl boronic acids. The mild reaction conditions and broad functional group tolerance make this methodology particularly attractive for late-stage functionalization of complex molecules.

Yields and selectivity typically range from 60-90%, with the electronic properties of both coupling partners influencing the reaction outcome. Electron-deficient aryl halides generally provide higher yields, while electron-rich boronic acids may require modified conditions or higher catalyst loadings.

Catalyst Systems Optimization

Palladium catalyst selection plays a crucial role in determining reaction efficiency and selectivity. Traditional phosphine-ligated catalysts such as Pd(PPh3)4 remain effective for many transformations, while next-generation catalyst systems incorporating bulky monodentate phosphines (XPhos, SPhos) or N-heterocyclic carbene ligands offer enhanced activity and broader substrate scope.

Ligand effects are particularly important for challenging substrates or low-temperature reactions. Electron-rich, sterically demanding ligands facilitate oxidative addition and promote catalyst turnover, while chelating ligands may provide enhanced stability in certain reaction media.

Green chemistry approaches include the development of aqueous reaction conditions, recyclable catalyst systems, and copper-free Sonogashira protocols. These methodologies address environmental concerns while maintaining synthetic efficiency and scalability.

Multi-Functional Group Introduction

Dual Trifluoromethyl-Cyano Incorporation

The simultaneous introduction of trifluoromethyl and cyano functionalities represents a significant synthetic challenge that has been addressed through innovative cycloaddition chemistry [4]. Silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane enables the direct construction of pyrazoles bearing both functional groups in a single transformation.

Mechanistic pathway involves silver-mediated decomposition of trifluorodiazoethane to generate a reactive carbene intermediate, which undergoes cycloaddition with the dicyanoalkene substrate. The regioselectivity of this process can be controlled by varying the substitution pattern of the dicyanoalkene starting material.

Applications in medicinal chemistry include the synthesis of cyano-analogues of established pharmaceutical agents such as celecoxib, where the dual functional group incorporation provides enhanced cyclooxygenase-2 (COX-2) inhibitory activity compared to the parent drug.

Sequential Functionalization Approaches

Multi-step strategies enable the systematic introduction of multiple functional groups through carefully orchestrated reaction sequences. The typical approach involves initial protection of the N-H group, followed by sequential C4 and C5 functionalization, and final deprotection to yield highly substituted pyrazole derivatives.

Order of operations is critical for achieving optimal yields and selectivity. Generally, the sequence C5 → C3 → C4 or C3 → C5 → C4 provides the best results, taking advantage of the differential reactivity of these positions and minimizing unwanted side reactions.

Orthogonal reaction strategies employ different coupling methodologies in sequence, such as combining Suzuki-Miyaura coupling for aryl introduction with Sonogashira coupling for alkynyl substitution. This approach maximizes structural diversity while maintaining synthetic efficiency.

Overall synthetic efficiency for multi-step sequences typically ranges from 35-70%, depending on the complexity of the target molecule and the number of transformations required. Careful optimization of each individual step and consideration of protecting group strategies are essential for achieving acceptable overall yields.

XLogP3

1.8

Dates

Last modified: 07-24-2023

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